molecular formula C3H8O2<br>C3H8O2<br>CH3CHOHCH2OH B1619563 2,2-Dinitropropane-1,3-diol CAS No. 2736-80-3

2,2-Dinitropropane-1,3-diol

Cat. No.: B1619563
CAS No.: 2736-80-3
M. Wt: 76.09 g/mol
InChI Key: DNIAPMSPPWPWGF-UHFFFAOYSA-N
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Description

2,2-Dinitropropane-1,3-diol is an organic compound with the chemical formula C3H6N2O6. It is a colorless crystalline solid that is soluble in water and many organic solvents. This compound is known for its high explosiveness and strong oxidizing properties, making it highly sensitive to heat, shock, and static electricity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dinitropropane-1,3-diol can be synthesized through the reaction of 2-nitroisopropanol with nitric acid under acidic conditions . Another method involves the reaction of formaldehyde with a salt of dinitromethane . The reaction conditions typically require careful control of temperature and acidity to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reactants are mixed in controlled environments to prevent accidental detonation. The use of continuous flow reactors and automated systems helps in maintaining safety and efficiency during production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dinitropropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,2-Dinitropropane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dinitropropane-1,3-diol exerts its effects is primarily through its strong oxidizing properties. It can react with various substrates, leading to the formation of reactive intermediates that can further participate in chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and other reactive species, resulting in the formation of new chemical bonds and products .

Comparison with Similar Compounds

Uniqueness: 2,2-Dinitropropane-1,3-diol is unique due to its dual nitro groups and hydroxyl functionalities, which confer both high reactivity and strong oxidizing properties. This makes it particularly valuable in the synthesis of energetic materials and other specialized applications .

Properties

IUPAC Name

propane-1,2-diol
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InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3
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InChI Key

DNIAPMSPPWPWGF-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)O
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Molecular Formula

C3H8O2, Array
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Related CAS

58858-91-6 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID0021206
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Molecular Weight

76.09 g/mol
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Physical Description

Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid.
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Boiling Point

370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F
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Flash Point

210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible
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Density

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04
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Vapor Density

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62
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Vapor Pressure

0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg
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Impurities

... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%).
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Color/Form

Colorless viscous liquid

CAS No.

57-55-6, 25322-68-3, 63625-56-9
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Melting Point

-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F
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